molecular formula C17H12N2O4 B12899927 (Z)-4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one

(Z)-4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12899927
M. Wt: 308.29 g/mol
InChI Key: RXPYALJOCZDNCR-PTNGSMBKSA-N
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Description

(Z)-4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a nitrophenyl group and an ethylidene moiety attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-phenyloxazolone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Nitrobenzaldehyde+2-PhenyloxazoloneBaseThis compound\text{4-Nitrobenzaldehyde} + \text{2-Phenyloxazolone} \xrightarrow{\text{Base}} \text{this compound} 4-Nitrobenzaldehyde+2-PhenyloxazoloneBase​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Derivatives of oxazolones have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic applications. For example, oxazolone derivatives have shown promise as anti-inflammatory agents and are being studied for their potential use in treating inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazolone ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylacetic acid
  • 4-Nitrophenylhydrazine
  • 2-Phenyl-4H-3,1-benzoxazin-4-one

Uniqueness

(Z)-4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of both a nitrophenyl group and an oxazolone ring in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions. Additionally, its potential biological activities make it a compound of interest in various fields of research.

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

(4Z)-4-[1-(4-nitrophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H12N2O4/c1-11(12-7-9-14(10-8-12)19(21)22)15-17(20)23-16(18-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-11-

InChI Key

RXPYALJOCZDNCR-PTNGSMBKSA-N

Isomeric SMILES

C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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